N-Dansyl-D-phenylalanine
Overview
Description
N-Dansyl-D-phenylalanine is a derivative of the amino acid phenylalanine, modified with a dansyl group (5-dimethylaminonaphthalene-1-sulfonyl). This compound is known for its fluorescent properties, making it valuable in various biochemical and analytical applications. The dansyl group enhances the compound’s ability to absorb and emit light, which is useful in fluorescence-based assays and studies.
Mechanism of Action
Target of Action
N-Dansyl-D-phenylalanine is primarily used for the preparation of N-sulfonylamino acid derivatives as metalloproteinase inhibitors . Metalloproteinases are enzymes that play a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis .
Mode of Action
The mode of action of this compound involves the reaction of the compound with free amino groups of peptides and proteins . The reagent 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride, DNS-Cl) reacts with the free amino groups of peptides and proteins . This reaction yields a mixture of free amino acids plus the dansyl derivative of the N-terminal amino acid .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the metabolism of amino acids . Dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with dansyl chloride, yielding dansylated reaction products, which are well-retained on reverse-phase columns .
Pharmacokinetics
The compound’s interaction with amino acids and its use in liquid chromatography-mass spectrometry (lc-ms) suggest that it may have unique absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The result of the action of this compound is the production of dansylated amino acids . These dansylated amino acids are fluorescent under UV light and can be identified by thin-layer chromatography on polyamide sheets . This makes this compound a valuable tool for identifying amino acids and studying their metabolism .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . The dansylation reaction occurs at room temperature in a sodium carbonate buffer . Therefore, the efficacy and stability of this compound may be affected by changes in these environmental conditions.
Biochemical Analysis
Biochemical Properties
N-Dansyl-D-phenylalanine is used for the preparation of N-sulfonylamino acid derivatives as metalloproteinase inhibitors . This suggests that it interacts with enzymes such as metalloproteinases, potentially inhibiting their activity .
Cellular Effects
In terms of cellular effects, this compound has been shown to enter cells when modified with certain fatty acyl groups . This suggests that it could influence cellular processes by interacting with intracellular biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with free amino groups of peptides and proteins . This reaction yields dansylated reaction products, which are well-retained on reverse-phase columns .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, D-phenylalanine, a related compound, has been shown to increase the pain threshold in animals . The analgesic effect of D-phenylalanine in chronic pain patients was not significant when compared to placebo .
Metabolic Pathways
This compound is involved in the phenylalanine metabolic pathway . It’s hypothesized that phenylalanine metabolism has been shifted to produce trans-cinnamate via L-phenylalanine ammonia lyase (PAL), instead of producing tyrosine, a dopamine precursor, via phenylalanine hydroxylase (PAH) .
Transport and Distribution
This compound, when modified with certain fatty acyl groups, can enter cells . This suggests that it is transported across the cell membrane, possibly through passive diffusion .
Subcellular Localization
Once inside the cell, acylated molecules like this compound localize in the cytoplasm and do not enter nuclei or associate with lipophilic plasma membranes . This suggests that this compound may primarily exert its effects within the cytoplasm of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Dansyl-D-phenylalanine typically involves the reaction of D-phenylalanine with dansyl chlorideThe reaction is usually carried out in an alkaline medium, such as a sodium carbonate or bicarbonate buffer, to facilitate the nucleophilic attack on the sulfonyl chloride group of dansyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions: N-Dansyl-D-phenylalanine primarily undergoes substitution reactions due to the presence of the dansyl group. The compound can also participate in hydrolysis reactions under acidic or basic conditions, leading to the removal of the dansyl group.
Common Reagents and Conditions:
Dansylation Reaction: Dansyl chloride is the key reagent used for the dansylation of D-phenylalanine.
Major Products:
Dansylated Amino Acids: The primary product of the dansylation reaction is this compound.
Hydrolysis Products: Hydrolysis of this compound results in D-phenylalanine and dansyl derivatives.
Scientific Research Applications
N-Dansyl-D-phenylalanine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Fluorescence-Based Assays: Due to its fluorescent properties, this compound is used in various fluorescence-based assays to study protein interactions, enzyme activities, and cellular processes.
Metalloproteinase Inhibitors: The compound is used in the preparation of N-sulfonylamino acid derivatives, which serve as inhibitors of metalloproteinases, enzymes involved in the degradation of extracellular matrix proteins.
Amino Acid Analysis: this compound is employed in the quantification and analysis of amino acids in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS).
Comparison with Similar Compounds
N-Dansyl-D-phenylalanine can be compared with other dansylated amino acids and derivatives:
N-Dansyl-L-phenylalanine: Similar to this compound but with the L-isomer of phenylalanine.
N-Dansyl-Glycine: Another dansylated amino acid, used for similar fluorescence-based applications.
N-Dansyl-Tryptophan: A dansylated derivative of tryptophan, used in fluorescence studies.
This compound stands out due to its specific interactions with D-phenylalanine residues and its utility in studying chiral environments and protein interactions.
Properties
IUPAC Name |
(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-23(2)19-12-6-11-17-16(19)10-7-13-20(17)28(26,27)22-18(21(24)25)14-15-8-4-3-5-9-15/h3-13,18,22H,14H2,1-2H3,(H,24,25)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIOGTIFRDHWSB-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@H](CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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